molecular formula C20H22Cl2N4O2 B2423416 6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one CAS No. 2034233-14-0

6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2423416
CAS No.: 2034233-14-0
M. Wt: 421.32
InChI Key: WUNFOPBBGCNDGX-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H22Cl2N4O2 and its molecular weight is 421.32. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Agents

The synthesis of [(3-chlorophenyl)piperazinylpropyl]pyridazinones and related analogs demonstrates significant antinociceptive properties, comparable to morphine, in animal models. These compounds, including variations with the arylpiperazinyl substructure, show promise in pain management research. Their mechanism of action appears to involve the noradrenergic and/or serotoninergic system, with specific compounds exhibiting high analgesic potency and efficacy (Giovannoni et al., 2003).

Anticancer and Antituberculosis Activities

Derivatives structurally related to the queried compound have been synthesized and evaluated for their anticancer and antituberculosis activities. A study on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant in vitro activity against the human breast cancer cell line MDA-MB-435 and showed notable antituberculosis activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of these compounds in developing novel therapeutic agents for cancer and tuberculosis (Mallikarjuna et al., 2014).

Stereochemistry in Drug Synthesis

Research on the stereochemistry of nucleophilic displacements in related cyclopropyl substrates has provided insights into synthesizing multidrug resistance modulators. These studies offer an improved synthesis route for key precursors like LY335979 trihydrochloride, emphasizing the importance of stereochemical considerations in developing more effective pharmaceuticals (Barnett et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of pyridazine analogs, including the investigation of heterocyclic compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, are pivotal in medicinal chemistry. Such studies, encompassing DFT calculations, Hirshfeld surface analysis, and energy frameworks, contribute to understanding the molecular basis of pharmaceutical importance and guiding the design of new compounds with improved pharmacological profiles (Sallam et al., 2021).

Antimicrobial Properties

The development of novel antimicrobial agents is another significant area of application for compounds structurally related to the queried chemical. Studies on Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have shown promising antibacterial and antifungal activity, offering a potential pathway for creating new antimicrobial treatments (Patel & Patel, 2010).

Properties

IUPAC Name

6-cyclopropyl-2-[1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O2/c1-13(26-18(27)8-7-16(23-26)14-5-6-14)20(28)25-11-9-24(10-12-25)17-4-2-3-15(21)19(17)22/h2-4,7-8,13-14H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFOPBBGCNDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.